![molecular formula C18H21F6N3O4S2 B14135130 1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)
1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide is an ionic liquid known for its unique properties and applications. This compound is part of a class of ionic liquids that have gained significant attention due to their potential in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide typically involves the reaction of 4,4’-bipyridine with hexyl bromide to form 1-hexyl-4,4’-bipyridinium bromide. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)amide to yield the desired ionic liquid. The reaction conditions often include the use of solvents such as acetonitrile and the application of heat to facilitate the reaction.
Analyse Des Réactions Chimiques
1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized bipyridinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridinium compounds.
Substitution: The compound can participate in substitution reactions, where the hexyl group can be replaced with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its ionic nature and stability.
Biology: The compound is explored for its potential in biological applications, including as a medium for enzyme reactions and protein stabilization.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in industrial processes such as electroplating, battery electrolytes, and as a lubricant additive.
Mécanisme D'action
The mechanism of action of 1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide involves its ability to stabilize charged species and facilitate ionic interactions. The compound’s molecular structure allows it to interact with various molecular targets, including enzymes and proteins, thereby influencing their activity and stability. The pathways involved in its action are primarily related to its ionic nature and ability to form stable complexes with other molecules.
Comparaison Avec Des Composés Similaires
1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide can be compared with other similar ionic liquids, such as:
1-Hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: This compound has a similar ionic structure but differs in the cationic component, which is an imidazolium ring instead of a bipyridinium ring.
1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: Another similar compound with an imidazolium cation and a shorter alkyl chain.
1-Decyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: This compound has a longer alkyl chain, which affects its physical properties and applications.
The uniqueness of 1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide lies in its bipyridinium cation, which provides distinct chemical and physical properties compared to other ionic liquids with imidazolium cations.
Propriétés
Formule moléculaire |
C18H21F6N3O4S2 |
|---|---|
Poids moléculaire |
521.5 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-pyridin-4-ylpyridin-1-ium |
InChI |
InChI=1S/C16H21N2.C2F6NO4S2/c1-2-3-4-5-12-18-13-8-16(9-14-18)15-6-10-17-11-7-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-11,13-14H,2-5,12H2,1H3;/q+1;-1 |
Clé InChI |
IEYSDDOVCUFNCE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[N+]1=CC=C(C=C1)C2=CC=NC=C2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Propan-2-yl)oxy]phenyl methylcarbamate](/img/structure/B14135049.png)

![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)


![1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole;2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B14135091.png)
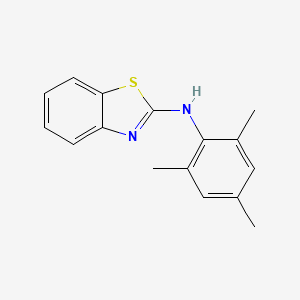
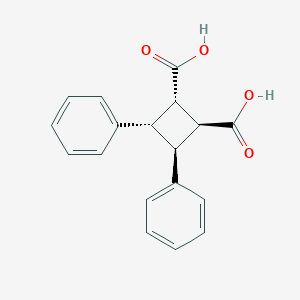
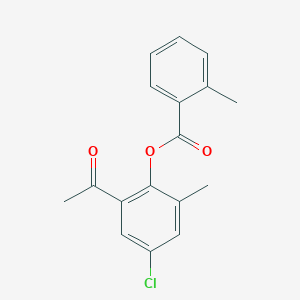
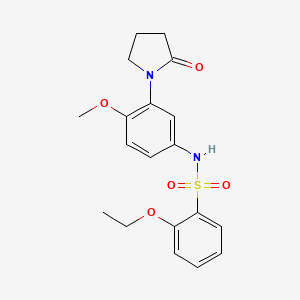
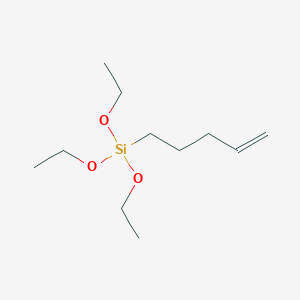
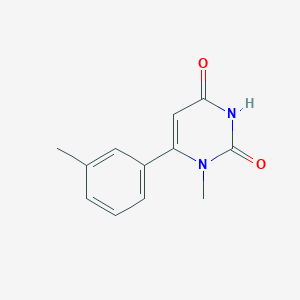
![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)
